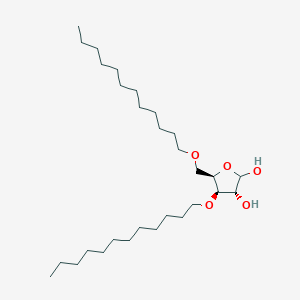
3,5-Di-O-lauryl-D-xylofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-O-lauryl-D-xylofuranose: is a complex biochemical compound with the molecular formula C29H54O7 and a molecular weight of 514.73 g/mol . It is a derivative of D-xylose, specifically modified with lauryl groups at the 3 and 5 positions of the xylofuranose ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-lauryl-D-xylofuranose typically involves the esterification of D-xylofuranose with lauryl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-O-lauryl-D-xylofuranose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The lauryl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Di-O-lauryl-D-xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in glycosylation studies and as a substrate for enzyme assays.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3,5-Di-O-lauryl-D-xylofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. This process is crucial for the modification of proteins and lipids, affecting their function and stability. Additionally, its ester groups can undergo hydrolysis, releasing lauryl alcohol, which has surfactant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-O-isopropylidene-D-xylofuranose: Another derivative of D-xylofuranose with isopropylidene groups instead of lauryl groups.
D-Xylose, 3,5-didodecanoate: A similar compound with dodecanoate groups.
Uniqueness
3,5-Di-O-lauryl-D-xylofuranose is unique due to its specific lauryl modifications, which impart distinct hydrophobic properties and make it suitable for applications in surfactant and emulsifier production. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Propriétés
Formule moléculaire |
C29H58O5 |
|---|---|
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
(3R,4R,5R)-4-dodecoxy-5-(dodecoxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-26-28(27(30)29(31)34-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h26-31H,3-25H2,1-2H3/t26-,27-,28+,29?/m1/s1 |
Clé InChI |
ILYWWHOFKRZFEV-HFVNIMEJSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)OCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCOCC1C(C(C(O1)O)O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















